physical and chemical properties of 2-Bromo-3,4-dimethoxybenzaldehyde
physical and chemical properties of 2-Bromo-3,4-dimethoxybenzaldehyde
Executive Summary
2-Bromo-3,4-dimethoxybenzaldehyde (CAS: 55171-60-3) is a specialized halogenated aromatic aldehyde used primarily as a regiochemical building block in the synthesis of complex isoquinoline alkaloids, polyphenols, and pharmacologically active phenethylamines.[1][2] Unlike its more common isomer, 6-bromo-3,4-dimethoxybenzaldehyde (6-bromoveratraldehyde), the 2-bromo isomer features a "crowded" substitution pattern where the bromine atom is positioned between the aldehyde and the methoxy group. This unique steric arrangement makes it a critical intermediate for accessing 2,3,4-trisubstituted scaffolds via directed ortho-metalation (DoM) strategies, offering distinct structure-activity relationship (SAR) profiles in drug discovery, particularly for TRPV3 inhibitors and antimicrobial agents.
Part 1: Chemical Identity & Structural Analysis[2]
The molecule is characterized by a benzene ring substituted with an aldehyde group at position 1, a bromine atom at position 2, and methoxy groups at positions 3 and 4. The proximity of the bromine to the carbonyl group introduces significant steric strain and alters the electronic environment of the aldehyde, influencing its reactivity in condensation reactions.
Identification Data
| Parameter | Detail |
| IUPAC Name | 2-Bromo-3,4-dimethoxybenzaldehyde |
| Common Synonyms | 2-Bromoveratraldehyde; o-Bromoveratraldehyde |
| CAS Registry Number | 55171-60-3 |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| SMILES | COC1=C(C(=C(C=C1)C=O)Br)OC |
| InChI Key | BWFRHSRQIKGLLM-UHFFFAOYSA-N |
Structural Distinction Note
Critical Alert: Researchers often confuse this compound with 6-bromo-3,4-dimethoxybenzaldehyde (CAS 6948-30-7).
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2-Bromo Isomer (Target): Br is at C2 (ortho to CHO, ortho to 3-OMe). Access requires directed synthesis.
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6-Bromo Isomer (Common): Br is at C6 (ortho to CHO, meta to 4-OMe). Access is via direct electrophilic bromination.
Part 2: Physical Characterization
The physical properties of 2-Bromo-3,4-dimethoxybenzaldehyde reflect its high crystallinity and lipophilic nature.
| Property | Value | Condition/Note |
| Appearance | White to pale yellow crystalline powder | Recrystallized from EtOH/Hexane |
| Melting Point | 82 – 85 °C | Distinct from 6-bromo isomer (~150°C) |
| Boiling Point | ~320 °C (Predicted) | Decomposes at high T |
| Solubility | Soluble | Dichloromethane, Ethyl Acetate, DMSO, Methanol |
| Solubility | Insoluble | Water (Cold) |
| Density | 1.5±0.1 g/cm³ | Predicted |
Part 3: Synthesis & Chemical Reactivity
Regiodivergent Synthesis Strategy
The synthesis of the 2-bromo isomer is non-trivial because direct bromination of veratraldehyde yields the 6-bromo product due to the directing effects of the methoxy groups and the steric accessibility of the C6 position. To install the bromine at C2, a Directed Ortho Metalation (DoM) strategy is required.
Mechanism:
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Protection: The aldehyde is protected as an acetal or imine to prevent nucleophilic attack and to serve as a Directed Metalation Group (DMG).
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Lithiation: Treatment with n-butyllithium (n-BuLi) results in lithiation at C2. This position is favored due to the "cooperative directing effect" of the acetal (at C1) and the methoxy group (at C3), which both stabilize the lithium intermediate.
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Bromination: Quenching the lithiated species with an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane or CBr₄).
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Deprotection: Acidic hydrolysis restores the aldehyde functionality.
Visualization of Synthesis Pathways
The following diagram illustrates the divergent pathways from veratraldehyde.
Caption: Regiodivergent synthesis showing Direct Bromination yielding the 6-isomer vs. Directed Ortho Metalation yielding the target 2-isomer.
Experimental Protocol: Synthesis via DoM
Objective: Synthesis of 2-Bromo-3,4-dimethoxybenzaldehyde from Veratraldehyde.
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Acetal Formation:
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Reflux veratraldehyde (10 g, 60 mmol) with ethylene glycol (4.5 g, 72 mmol) and catalytic p-TsOH in toluene (150 mL) using a Dean-Stark trap until water evolution ceases (~4 h).
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Wash with NaHCO₃, dry (MgSO₄), and concentrate to yield the acetal.[3]
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Lithiation:
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Dissolve the acetal (5 g, ~24 mmol) in anhydrous THF (50 mL) under Argon.
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Cool to -78 °C .
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Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 min.
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Note: The solution typically turns yellow/orange. Stir for 1 h at -78 °C to ensure C2 deprotonation.
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Bromination:
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Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv) or CBr₄ dropwise at -78 °C.
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Allow the mixture to warm to room temperature (RT) over 2 h.
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Hydrolysis:
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Quench with 10% HCl (30 mL) and stir vigorously for 2 h at RT to cleave the acetal.
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Workup:
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Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.
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Recrystallize from Ethanol/Hexane to yield 2-Bromo-3,4-dimethoxybenzaldehyde as white needles (Yield ~65-75%).
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Part 4: Applications in Drug Discovery
This intermediate is a versatile "linchpin" molecule. The aldehyde allows for carbon chain extension, while the bromine serves as a handle for cross-coupling.
Key Reaction Pathways
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Suzuki-Miyaura Coupling: The C2-Br bond is sterically hindered but reactive under palladium catalysis (e.g., Pd(dppf)Cl₂), allowing the synthesis of biaryl systems (e.g., biveratraldehyde derivatives).
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Henry Reaction (Nitroaldol): Condensation with nitromethane yields 2-bromo-3,4-dimethoxy-β-nitrostyrene , a direct precursor to 2,3,4-substituted phenethylamines (analogs of the 2C-series psychedelics, specifically probing the steric influence at the 2-position).
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Schiff Base Formation: Reaction with amines yields imines used as ligands in coordination chemistry or intermediates for reductive amination.
Pathway Visualization
Caption: Primary synthetic transformations utilized in medicinal chemistry campaigns.
Part 5: Safety & Handling
GHS Classification
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocols
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Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
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PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Work within a fume hood to avoid inhalation of dust.
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Spill Response: Sweep up dry solid to avoid dust generation. Clean surface with ethanol followed by water.
References
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CymitQuimica. Safety Data Sheet: 2-Bromo-3,4-dimethoxybenzaldehyde (CAS 55171-60-3). Retrieved from
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Thieme Connect. Product Class 4: Organometallic Complexes of Copper (Ullmann Coupling Context). Science of Synthesis. Retrieved from
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Baran Lab (Scripps). Directed Metalation: A Survival Guide. (Detailed mechanistic insight on DoM vs Halogen-Dance). Retrieved from
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Sigma-Aldrich. Product Specification: 2-Bromo-3,4-dimethoxybenzaldehyde. Retrieved from
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ResearchGate. Crystal structure analysis of dimethoxybenzaldehyde isomers. (Context on physical properties of related isomers). Retrieved from
